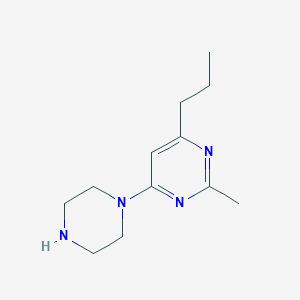

2-Methyl-4-piperazin-1-yl-6-propylpyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-4-piperazin-1-yl-6-propylpyrimidine, also known as 2-Methyl-4-piperazin-1-yl-6-propylpyrimidine hydrochloride, is an organic compound that has a wide range of applications in the scientific research field. It is a highly versatile compound that is used in the synthesis of various other compounds, as well as in the study of biochemical and physiological processes.

Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Properties

Research has shown that certain pyrimidine-piperazine conjugates exhibit significant anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells. The synthesis of these compounds involves an efficient multi-component one-pot synthesis. Notably, compounds from this series demonstrated better anti-proliferative activities compared to the reference drug curcumin. Molecular docking studies also confirmed their good binding affinity against Bcl-2 protein, suggesting a potential mechanism of action (Parveen et al., 2017).

Antibacterial and Antifungal Activities

Another study focused on the synthesis of novel visnagen and khellin furochromone pyrimidine derivatives, showing promising anti-inflammatory and analgesic activities. These synthesized compounds were tested for their biological activities and some displayed significant effects, highlighting their potential as new therapeutic agents (Abu‐Hashem & Youssef, 2011).

Anti-Inflammatory and Pharmacological Properties

Further research into methylpyrimidine sulfonyl piperazine derivatives revealed their potential pharmacological benefits, including antibacterial, anthelmintic, and anti-inflammatory activities. These compounds, designed through strategic synthesis involving Suzuki coupling, showcased promising pharmacophore properties in vitro and in vivo, indicating their utility in developing new therapeutic agents (Mohan et al., 2014).

Wirkmechanismus

Target of Action

Related compounds have been shown to inhibit buche and increase phosphorylation of H2AX in MCF-7 cells . These targets play crucial roles in cholinergic neurotransmission and DNA damage response, respectively.

Mode of Action

For instance, some compounds inhibit BuChE, thereby increasing acetylcholine levels . Others increase the phosphorylation of H2AX, a marker of DNA double-strand breaks .

Pharmacokinetics

Its molecular weight of 22031 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.

Result of Action

Related compounds have been shown to inhibit buche, potentially leading to increased acetylcholine levels , and to increase the phosphorylation of H2AX, indicating DNA damage .

Eigenschaften

IUPAC Name |

2-methyl-4-piperazin-1-yl-6-propylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4/c1-3-4-11-9-12(15-10(2)14-11)16-7-5-13-6-8-16/h9,13H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHLFCBMBUPJHRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=NC(=N1)C)N2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-piperazin-1-yl-6-propylpyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2832493.png)

![N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2832497.png)

![6-methoxy-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/no-structure.png)

![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2832501.png)

![5-(4-fluorobenzyl)-2-(furan-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2832506.png)

![1-(Chloromethyl)-3-(2-fluoroethyl)bicyclo[1.1.1]pentane](/img/structure/B2832513.png)